molecular formula C10H9BrFN B13531080 3-(4-Bromo-2-fluorobenzylidene)azetidine

3-(4-Bromo-2-fluorobenzylidene)azetidine

Cat. No.: B13531080
M. Wt: 242.09 g/mol
InChI Key: OGMCKSLRIBIBRH-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorobenzylidene)azetidine is a chemical compound with the molecular formula C10H9BrFN. It is a member of the azetidine family, which is known for its four-membered nitrogen-containing ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-fluorobenzylidene)azetidine typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with azetidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2-fluorobenzylidene)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

3-(4-Bromo-2-fluorobenzylidene)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorobenzylidene)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 3-(4-Chloro-2-fluorobenzylidene)azetidine
  • 3-(4-Bromo-2-chlorobenzylidene)azetidine
  • 3-(4-Bromo-2-methylbenzylidene)azetidine

Comparison: Compared to similar compounds, 3-(4-Bromo-2-fluorobenzylidene)azetidine is unique due to the presence of both bromine and fluorine atoms on the benzylidene moiety. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H9BrFN

Molecular Weight

242.09 g/mol

IUPAC Name

3-[(4-bromo-2-fluorophenyl)methylidene]azetidine

InChI

InChI=1S/C10H9BrFN/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7/h1-4,13H,5-6H2

InChI Key

OGMCKSLRIBIBRH-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(C=C(C=C2)Br)F)CN1

Origin of Product

United States

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